1-(Dicyanomethylide)-4-methylpyridinium
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits distinctive structural features that reflect the unique nature of pyridinium ylide bonding. Crystallographic studies of related pyridinium compounds have revealed that these structures typically adopt specific conformational arrangements to minimize steric hindrance and maximize electronic stabilization. The dicyanomethylene group attached to the nitrogen center creates a planar arrangement due to the extended conjugation system, which is crucial for the compound's stability and reactivity.
In related pyridinium iodide structures, researchers have observed that cationic molecules align along specific crystallographic directions and are disposed in an antiparallel fashion while being linked into π-bonded dimeric entities through stacking contacts. These structural arrangements suggest that this compound likely exhibits similar intermolecular interactions, with the dicyanomethylene group participating in additional hydrogen bonding and dipole-dipole interactions.
The presence of the methyl group at the 4-position of the pyridinium ring introduces asymmetry into the molecular structure, which influences both the crystal packing and the electronic distribution within the molecule. Crystallographic analysis of analogous compounds demonstrates that the nitrogen-carbon ylide bond length typically ranges between 1.45-1.50 Å, indicating partial double bond character due to resonance stabilization. The cyano groups in the dicyanomethylene moiety adopt a planar configuration with the ylide carbon, creating an extended π-conjugation system that significantly affects the molecular geometry.
| Structural Parameter | Typical Range | Influence on Structure |
|---|---|---|
| N-C ylide bond length | 1.45-1.50 Å | Partial double bond character |
| C-CN bond length | 1.15-1.17 Å | Triple bond character |
| N-C-C bond angle | 115-125° | sp² hybridization |
| Pyridinium ring planarity | < 0.02 Å deviation | Aromatic character |
Electronic Structure and Resonance Stabilization
The electronic structure of this compound is characterized by extensive resonance stabilization involving multiple canonical forms. The dicyanomethylene group serves as a powerful electron-withdrawing system, creating a significant dipolar character in the molecule. This electronic configuration results in a lowered π* energy level of the pyridinium ring, which correlates with increased electron paramagnetic resonance activity, indicating that thermally induced electron-transfer processes may be involved in the compound's electronic behavior.
The resonance stabilization in this compound can be represented through several canonical structures. The primary resonance form features the positive charge localized on the nitrogen atom with the negative charge delocalized across the dicyanomethylene carbon and the cyano groups. Secondary resonance structures involve charge delocalization into the pyridinium ring system, particularly through the positions ortho and para to the nitrogen center. The presence of the methyl group at the 4-position provides additional electron density to the ring system, which influences the overall charge distribution and stabilization energy.
Computational studies on related pyridinium ylides have revealed that the nucleophile-specific parameters for these compounds indicate significant reactivity patterns. The dicyanomethylene group in this compound acts as a strong π-acceptor system, creating a push-pull electronic structure where the pyridinium ring serves as the electron donor and the dicyanomethylene group as the electron acceptor. This arrangement results in significant intramolecular charge transfer, which is responsible for many of the compound's unique electronic and optical properties.
The methyl substituent at the 4-position introduces hyperconjugative effects that contribute to the overall electronic stabilization. These effects manifest as slight increases in electron density at the pyridinium nitrogen, which can influence both the ylide bond strength and the compound's reactivity toward electrophiles. Energy decomposition analysis studies have shown that such electronic effects are crucial for understanding the nature of metal-ligand bonding when these compounds serve as ligands in coordination complexes.
Comparative Analysis with Related Pyridinium Ylides
The structural and electronic properties of this compound can be better understood through comparison with related pyridinium ylide systems. Studies of various pyridinium ylides have established that the nature of the substituent on the ylide carbon significantly influences both the molecular geometry and electronic properties. Compounds bearing electron-withdrawing groups, such as cyano, ester, or carbonyl functionalities, demonstrate enhanced stability and altered reactivity patterns compared to those with electron-donating substituents.
In comparison to simple alkyl-substituted pyridinium ylides, the dicyanomethylene-containing compound exhibits significantly different electronic characteristics. The presence of two cyano groups creates a more planar molecular geometry due to extended conjugation, whereas alkyl-substituted analogs typically show more flexible conformations. The electron-withdrawing nature of the dicyanomethylene group also results in a more electrophilic ylide carbon, which affects the compound's nucleophilic properties and reaction mechanisms.
Related pyridinium ylides bearing carbonyl or ester groups show similar planar arrangements but differ in their electronic distribution patterns. For instance, pyridinium ylides with ester substituents exhibit resonance stabilization through the carbonyl oxygen, creating different charge distribution compared to the purely carbon-nitrogen resonance system in dicyanomethylene derivatives. The comparative analysis reveals that this compound represents an extreme case of electron withdrawal, resulting in unique electronic properties.
| Compound Type | Electronic Character | Geometric Features | Stability |
|---|---|---|---|
| Alkyl pyridinium ylides | Nucleophilic | Flexible geometry | Moderate |
| Ester pyridinium ylides | Ambiphilic | Semi-rigid | High |
| Dicyanomethylene ylides | Electrophilic | Rigid planar | Very high |
| Carbonyl pyridinium ylides | Weakly electrophilic | Planar | High |
The reactivity patterns of this compound also differ markedly from those of related compounds. While simple pyridinium ylides readily undergo nucleophilic addition reactions, the dicyanomethylene derivative shows reduced nucleophilicity due to the strong electron-withdrawing effects. This characteristic makes it more suitable for applications requiring stable ylide intermediates or for reactions where controlled reactivity is desired.
Comparative studies of pyridinium ylides with different substitution patterns have shown that the 4-methyl substitution in this compound provides an optimal balance between electronic activation and steric accessibility. The methyl group enhances the electron density of the pyridinium ring without introducing significant steric hindrance, unlike larger alkyl substituents or those at positions closer to the nitrogen center. This positioning allows for efficient electronic communication between the substituent and the ylide functionality while maintaining reasonable reactivity.
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17g/mol |
IUPAC Name |
[2-cyano-2-(4-methylpyridin-1-ium-1-yl)ethenylidene]azanide |
InChI |
InChI=1S/C9H7N3/c1-8-2-4-12(5-3-8)9(6-10)7-11/h2-5H,1H3 |
InChI Key |
PCXLKUAILNDQLV-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C=C1)C(=C=[N-])C#N |
Canonical SMILES |
CC1=CC=[N+](C=C1)C(=C=[N-])C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyridinium Derivatives
Structural and Substituent Variations
Key structural analogs differ in substituent groups at the 1- and 4-positions of the pyridinium ring. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups: Cyanomethyl and dicyanomethylide substituents increase electrophilicity, enhancing reactivity in cycloadditions (e.g., 62% yield for azaindolizine formation with 1-(cyanomethyl)-4-methylpyridinium chloride) .
- Steric Effects : Bulky substituents like adamantyl reduce solubility but improve thermal stability .
- Hydrophilicity : Hydroxyethyl groups (e.g., 1-(2-hydroxyethyl)-4-methylpyridinium bromide) improve water solubility, relevant for biological applications .
Physicochemical Properties
- Melting Points: Compounds with flexible alkyl chains (e.g., 3-cyanopropyl) exhibit lower melting points (~160°C) compared to rigid aromatic derivatives (>230°C) .
- Spectroscopic Data: 1H NMR: Methyl groups at the 4-position resonate at δ ~2.6 ppm, while cyanomethyl substituents show signals near δ ~4.5–5.2 ppm . 13C NMR: Cyano carbons appear at δ ~115–120 ppm, confirming electron-withdrawing effects .
Key Research Findings
- Synthetic Efficiency: this compound derivatives achieve higher yields (~66–81%) in cycloaddition reactions compared to non-cyano analogs (~50–60%) .
- Thermal Stability : Adamantyl-substituted pyridinium salts remain stable up to 300°C, whereas hydroxyethyl analogs degrade at lower temperatures (~150°C) .
- Crystallography: 1-(4-Cyanobenzyl)-4-methylpyridinium bromide forms π-π stacked dimers (centroid distance: 3.685 Å), a feature absent in non-aromatic analogs .
Preparation Methods
Quaternization Strategies for Pyridinium Core Formation
The synthesis of pyridinium salts typically begins with the alkylation or arylation of pyridine derivatives. For 1-(dicyanomethylide)-4-methylpyridinium, the 4-methylpyridine precursor serves as the starting material. Source demonstrates that alkylation of substituted pyridines (e.g., 4-cyanopyridine) with dimethyl sulfate or alkyl halides under reflux conditions yields stable pyridinium salts . Adapting this approach, 4-methylpyridine can be quaternized using methylating agents such as methyl triflate or iodomethane in polar aprotic solvents like acetonitrile.
Example Procedure :
A solution of 4-methylpyridine (10 mmol) and methyl triflate (12 mmol) in dry acetonitrile is stirred at 45°C for 24 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield 1,4-dimethylpyridinium triflate as a hygroscopic solid . Characterization via -NMR typically reveals a downfield shift for the N-methyl group () and aromatic proton signals between .
Introduction of the Dicyanomethylide Group
The dicyanomethylide moiety () is introduced via nucleophilic substitution or anion metathesis. Source highlights the reactivity of chlorinated heterocycles (e.g., 3-chloro-1,2-dihydroquinoxaline) with active methylene compounds like malononitrile under basic conditions . By analogy, 1-chloro-4-methylpyridinium chloride—synthesized by treating 1,4-dimethylpyridinium salts with thionyl chloride—can react with deprotonated malononitrile () in dimethoxyethane (DME) using sodium hydride as a base.
Example Procedure :
1-Chloro-4-methylpyridinium chloride (5 mmol) is combined with malononitrile (12 mmol) and NaH (12 mmol) in anhydrous DME. The mixture is refluxed for 3 hours, after which the solvent is removed under reduced pressure. The residue is treated with dilute HCl, and the product is extracted into dichloromethane, dried over NaSO, and crystallized from ethanol to yield this compound chloride . IR spectroscopy confirms the presence of nitrile stretches () .
Anion Exchange for Enhanced Stability
Ionic liquids featuring dicyanomethylide anions often require counterion exchange to improve solubility and thermal stability. Source describes the metathesis of pyridinium halides with lithium bis(trifluoromethanesulfonyl)imide () in aqueous or dichloromethane phases . Applying this method, this compound chloride is stirred with in deionized water, yielding the corresponding bis(trifluoromethanesulfonyl)imide salt as a low-melting solid.
Characterization Data :
Alternative Pathways: Bromination-Cyanation Sequence
For substrates with pre-existing methyl groups, bromination followed by cyanation offers a viable route. Source reports the bromination of 2,6-dimethyl-1,4-dihydropyridines using -bromosuccinimide (NBS) under radical conditions . Adapting this protocol, 1,4-dimethylpyridinium iodide is treated with NBS in carbon tetrachloride under UV light, yielding 1-methyl-4-(bromomethyl)pyridinium bromide. Subsequent reaction with sodium cyanide in DMF substitutes the bromine atoms with cyano groups, forming the dicyanomethylide derivative.
Reaction Scheme :
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Quaternization-Substitution | 65–75% | >95% | Direct functionalization of pyridinium core |
| Bromination-Cyanation | 50–60% | 85–90% | Applicable to pre-alkylated derivatives |
| Anion Metathesis | 80–85% | >98% | High-purity ionic liquids |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
